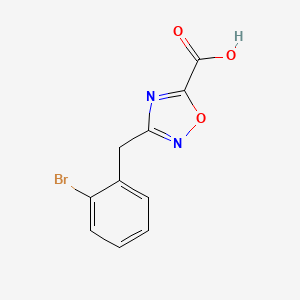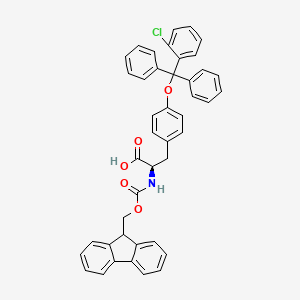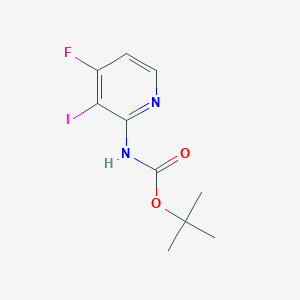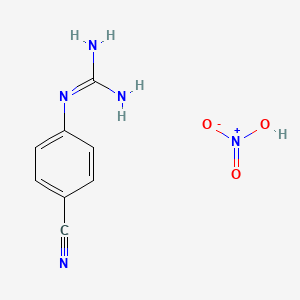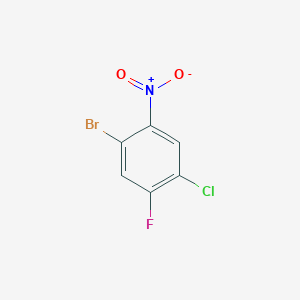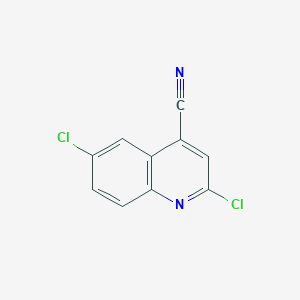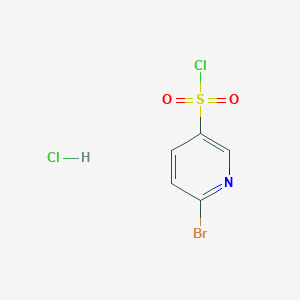
(4-Bromoquinolin-3-yl)boronic acid
概要
説明
4-Bromoquinolin-3-yl boronic acid is a type of boronic acid, which are compounds known for their diverse applications in research . Boronic acids are often used in various sensing applications, as well as in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Synthesis Analysis
Boronic acids are generally synthesized through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to prevent over-alkylation, which would lead to the formation of borinic, rather than boronic, esters .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki–Miyaura coupling, a widely-used transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, boronic acids are used as relatively stable, readily prepared, and environmentally benign organoboron reagents .科学的研究の応用
Antibacterial Activities
- A study investigated the synthesis of new 6-Bromoquinolin-4-ol derivatives using Chan–Lam coupling. These molecules exhibited potential against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), showing significant antibacterial activities (Arshad et al., 2022).
Catalysis in Chemical Reactions
- A study described the use of anionic N-heterocyclic carbenes derived from sydnones in palladium complexes. These complexes showed effectiveness as catalysts in Suzuki-Miyaura reactions, including reactions involving 3-(Phenanthren-9-yl)quinoline (Lücke et al., 2016).
- Another research demonstrated the Suzuki-Miyaura cross-coupling reaction under ohmic heating to synthesize potential bioactive 3-arylquinolin-4(1H)-ones using Pd(OAc)2 as a catalyst (Pinto et al., 2015).
Sensor Design and Fluorescence
- Research on boronic acids highlighted their role in the design of chemosensors for carbohydrates due to their ability to reversibly bind with diol-containing compounds. Specific boronic acids showed strong fluorescent intensity changes upon sugar binding, beneficial for sensor design (Laughlin et al., 2012).
Drug Development
- A study outlined the selective inhibition of EGFR and VEGFR2 tyrosine kinases using boronic acid-containing 4-anilinoquinazolines, showing the importance of the substituted position of the boronic acid for kinase inhibition (Nakamura et al., 2010).
Photophysical Properties
- The synthesis of (E)-2-(4-bromostyryl)quinoline and its reaction with various boronic acid derivatives were studied, focusing on their UV-Vis absorption and photoluminescent spectra in CH2Cl2, providing insights into the photophysical properties of these compounds (Li et al., 2010).
作用機序
Target of Action
The primary target of (4-Bromoquinolin-3-yl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The this compound affects the SM coupling pathway . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
Boronic acids are known for their stability and ease of handling, making them particularly attractive as synthetic intermediates . They are solids that tend to exist as mixtures of oligomeric anhydrides .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is crucial in the field of organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and pH, can affect the efficiency of the reaction . Additionally, the presence of other functional groups in the reaction environment can also influence the action of the boronic acid .
Safety and Hazards
While the specific safety data for 4-Bromoquinolin-3-yl boronic acid is not available, general safety precautions for handling boronic acids include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .
将来の方向性
Boronic acids continue to be a topic of interest in various areas of research due to their diverse applications . Future research may focus on further exploring the uses of boronic acids in sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
生化学分析
Biochemical Properties
(4-Bromoquinolin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For example, this compound has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse and depend on the specific context of its applicationFor instance, this compound has been reported to inhibit the activity of certain kinases, leading to changes in cell signaling pathways and subsequent alterations in gene expression . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in the levels of key metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules, particularly those containing nucleophilic groups such as hydroxyl or amino groups. This interaction can result in enzyme inhibition or activation, depending on the specific target and context. For example, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to hydrolysis or other degradation processes. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . The specific temporal effects can vary depending on the experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages, with both threshold and toxic effects observed at varying concentrations. At low to moderate doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. This compound can influence metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of key metabolites . For example, this compound has been shown to inhibit certain dehydrogenases, resulting in altered levels of metabolic intermediates and shifts in overall metabolic pathways. Additionally, this compound can interact with cofactors such as NADH or FAD, further modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters, and can bind to intracellular proteins that facilitate its distribution and localization . Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its binding interactions and cellular context.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and targeting sequences . For example, this compound may be directed to the nucleus by binding to nuclear transport proteins or by possessing nuclear localization signals. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular compartments.
特性
IUPAC Name |
(4-bromoquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BBrNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWHSJOTPNCANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2N=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694502 | |
| Record name | (4-Bromoquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745784-06-9 | |
| Record name | Boronic acid, (4-bromo-3-quinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromoquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




